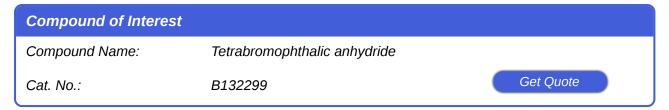


physical and chemical properties of Tetrabromophthalic anhydride

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An In-depth Technical Guide to **Tetrabromophthalic Anhydride**: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and primary applications of **Tetrabromophthalic anhydride** (TBPA). It is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information on this compound.

Chemical Identity and Physical Properties

Tetrabromophthalic anhydride is a brominated aromatic compound widely utilized as a reactive flame retardant. Its high bromine content and ability to be incorporated into polymer backbones make it highly effective in reducing the flammability of various materials.[1][2][3]

Table 1: Chemical Identifiers for Tetrabromophthalic Anhydride



| Identifier | Value |
|-------------------|--|
| IUPAC Name | 4,5,6,7-tetrabromo-2-benzofuran-1,3-dione[1][4] |
| CAS Number | 632-79-1[1][5][6] |
| Molecular Formula | C ₈ Br ₄ O ₃ [1][4][5] |
| Molecular Weight | 463.70 g/mol [1][4][5][6] |
| Synonyms | PHT-4, Saytex RB 49, Bromphthal, FireMaster PHT 4[1][2][7] |
| InChI Key | QHWKHLYUUZGSCW-UHFFFAOYSA-N[1][4] |
| SMILES | C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O[1][4] |

Table 2: Physical Properties of Tetrabromophthalic Anhydride

| Property | Value |
|--------------------------------|---|
| Appearance | White to pale yellow crystalline powder or solid. [2][4][8] |
| Melting Point | 269 - 280 °C[1][2][6][9][10] |
| Boiling Point | 540.5 ± 50.0 °C (Predicted)[2][9] |
| Density | 2.87 g/cm ³ at 20 °C[2][9][10] |
| Vapor Pressure | 14.67 Pa at 20 °C[6][10] 0.11 mmHg at 180 °C[9][11] |
| Water Solubility | Insoluble; reacts slowly with water (hydrolysis). [1][9][12] |
| Solubility in Organic Solvents | Insoluble in alcohol.[1][13] Slightly soluble in benzene, DMSO, chloroform, ketones, and other chlorinated or aromatic solvents.[1][2][8] Soluble in nitrobenzene.[1][14] |
| Bromine Content | ~68% (Theoretical: 68.9%)[1][13][15] |



Spectral Data

The structural characterization of TBPA is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for Tetrabromophthalic Anhydride

| Technique | Key Features |
|---------------------------|--|
| ¹³ C NMR | A spectrum is available, consistent with the highly substituted aromatic structure.[1] Due to the molecule's symmetry, a limited number of signals are expected. |
| IR Spectroscopy | As a cyclic acid anhydride, TBPA displays two characteristic carbonyl (C=O) stretching peaks. [16] Additional peaks correspond to the C-O-C anhydride linkage and the tetrabrominated aromatic ring.[2][5][9] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 464, corresponding to the molecular ion, along with other fragmentation peaks.[2] |
| UV Spectroscopy | Maximum absorption in cyclohexane is observed at 255 nm.[2][5] |

Chemical Properties and Reactivity

TBPA's chemical behavior is dictated by the anhydride functional group and the heavily brominated aromatic ring.

- Reactivity with Water: It reacts exothermically with water, undergoing slow hydrolysis to form tetrabromophthalic acid. This reaction is significantly accelerated by heat and acids.[2][8][12]
- Moisture Sensitivity: The compound is sensitive to moisture and should be stored in a dry, cool environment.[3][7][9]
- Incompatibilities: TBPA is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[2][8]



• Thermal Stability: It possesses excellent thermal stability, a crucial property for its application in high-temperature plastics and resins.[2][17]

Experimental Protocols Synthesis of Tetrabromophthalic Anhydride

Several methods exist for the synthesis of TBPA, primarily involving the direct bromination of phthalic anhydride.[2][5] The following protocol is based on a common laboratory-scale procedure.[8]

Objective: To synthesize **Tetrabromophthalic anhydride** via the catalyzed bromination of phthalic anhydride in fuming sulfuric acid.

Materials:

- Phthalic anhydride
- Fuming sulfuric acid (oleum)
- Liquid bromine (Br₂)
- Tin(IV) chloride (catalyst)
- Ethyl acetate (for extraction)
- · Nitrogen gas

Procedure:

- Preparation: In a suitable reactor, dissolve phthalic anhydride in fuming sulfuric acid under stirring.
- Catalyst Addition: Add a catalytic amount of tin(IV) chloride to the mixture and stir until homogeneous.
- Staged Bromination:

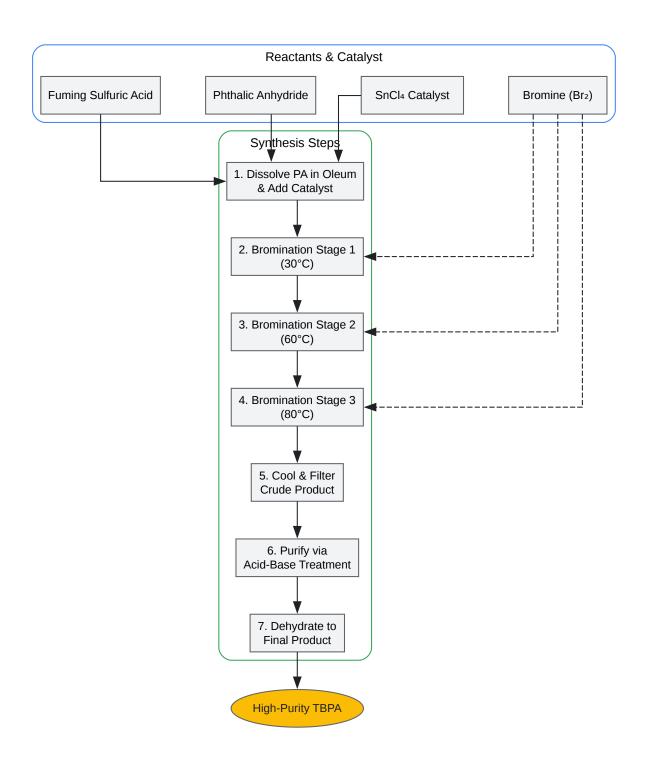
Foundational & Exploratory





- Stage 1: Maintain the reaction temperature at 30°C and gradually add a portion of the total liquid bromine over several hours.
- Stage 2: Increase the temperature to 60°C and add the next portion of bromine over several hours.
- Stage 3: Raise the temperature to 80°C and add the final portion of bromine. Allow the reaction to proceed for several more hours to ensure completion.
- Isolation: Cool the reaction mixture and filter the precipitate under vacuum. The filtration apparatus should be made of a material resistant to the corrosive mixture.
- Purification: The crude product is washed and then purified. This can be achieved by converting the anhydride to its corresponding acid with a base, filtering, and then reacidifying to precipitate the pure tetrabromophthalic acid.
- Dehydration: The purified tetrabromophthalic acid is heated under vacuum (e.g., at 150°C) to remove water and reform the high-purity **Tetrabromophthalic anhydride**.





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Workflow for the Synthesis of **Tetrabromophthalic Anhydride**.



HPLC Analysis for Purity Assessment

This protocol provides a general method for determining the purity of a TBPA sample.

Objective: To separate and quantify **Tetrabromophthalic anhydride** using reverse-phase high-performance liquid chromatography (HPLC).

Instrumentation & Columns:

- · HPLC system with a UV detector.
- Column: Newcrom R1 reverse-phase column or equivalent C18 column.[3]

Reagents:

- Acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility).[3]

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation (e.g., 70:30 Acetonitrile:Water).
- Standard Preparation: Accurately weigh a known amount of high-purity TBPA standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve a weighed amount of the TBPA sample to be analyzed in the same solvent as the standards to achieve a concentration within the calibration range.
- Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 μL

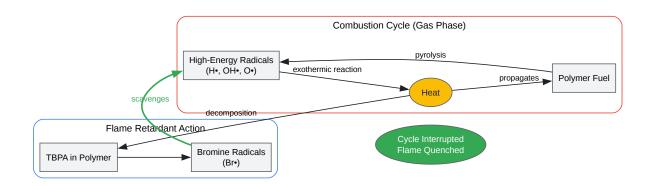


- Detector Wavelength: 255 nm (based on UV max)[2][5]
- Column Temperature: Ambient or controlled (e.g., 30°C)
- Analysis: Inject the standards to generate a calibration curve. Inject the sample solution. The
 purity of the sample is determined by comparing the peak area of the analyte to the
 calibration curve.

Core Applications and Mechanisms Reactive Flame Retardant

The principal application of TBPA is as a reactive flame retardant.[1][17] It is chemically incorporated into the backbone of polymers such as unsaturated polyesters, epoxy resins, and polyurethanes.[2][8] This covalent bonding prevents the flame retardant from leaching out over time, which is a significant advantage over additive flame retardants.

The mechanism of flame retardancy occurs in the gas phase during combustion.[17] High temperatures cause the C-Br bonds to break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame.



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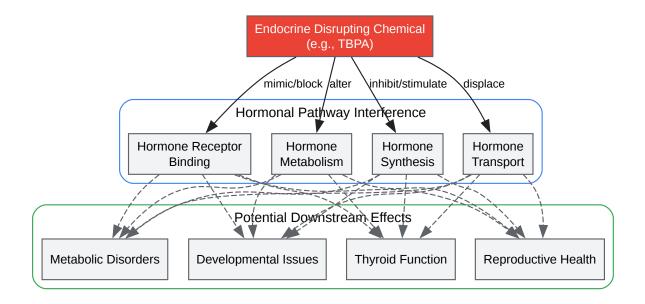
Mechanism of Flame Retardancy for TBPA.

Chemical Intermediate

TBPA serves as a starting material for the synthesis of other flame retardants, such as bromine-containing polyols and diallyl tetrabromophthalate.[2][8] It has also been used as an intermediate in the production of sulfobromophthalein, a diagnostic agent for liver function tests, and in the synthesis of novel multi-target inhibitors for potential cancer therapy.[2][15]

Toxicology and Safety

TBPA has low acute toxicity.[6] However, like many brominated flame retardants and phthalate derivatives, concerns have been raised about its potential as an endocrine disruptor.[8][18] Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems, potentially leading to adverse health effects, particularly with chronic exposure or exposure during sensitive developmental windows.[4][19] The biological activity of TBPA itself has not been extensively studied, and more research is needed to fully understand its mechanisms of action and potential health impacts.[8]



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Conceptual Diagram of Endocrine Disruption by a Chemical like TBPA.



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